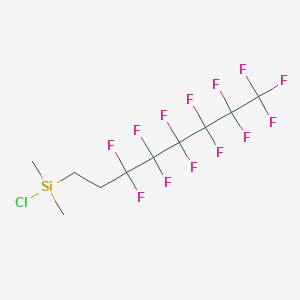

1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane

Description

Propriétés

IUPAC Name |

chloro-dimethyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF13Si/c1-25(2,11)4-3-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)24/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYGPHVLITVSJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CH2CH2Si(CH3)2Cl, C10H10ClF13Si | |

| Record name | Silane, chlorodimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00145182 | |

| Record name | 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102488-47-1 | |

| Record name | 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102488471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-n-octyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Scheme

- Reactants:

- Fluorinated olefin: 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctene

- Chlorodimethylsilane or trichlorosilane

- Catalyst: Platinum complex, commonly Pt(0)-divinyltetramethyldisiloxane in xylene (CPC072)

- Solvent: Xylene

- Conditions:

- Temperature range: 86–126 °C

- Pressure: ambient to 6 bar absolute

- Reaction time: 4.5 to 10.5 hours

- Atmosphere: Nitrogen inert atmosphere to prevent oxidation and moisture interference.

Detailed Reaction Parameters and Yields

Mechanistic Insights

The platinum catalyst facilitates the addition of the Si–H bond across the carbon–carbon double bond of the fluorinated olefin, yielding the chlorodimethyl-substituted perfluorooctylsilane. The reaction is highly selective for the terminal double bond, preserving the fluorinated chain integrity.

Post-Reaction Processing

Following hydrosilylation, the crude product is often purified by distillation under reduced pressure to isolate the desired chlorosilane. In some cases, further treatment with ethanol and sodium ethoxide is employed to neutralize residual chlorosilane and improve product purity, achieving yields above 90%.

Alternative Synthetic Routes and Considerations

While hydrosilylation remains the gold standard, alternative methods such as direct chlorination of perfluorooctyldimethylsilane derivatives or substitution reactions have been explored but are less documented due to lower selectivity and yield.

Summary Table of Preparation Methods

| Method | Reactants | Catalyst | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Hydrosilylation with trichlorosilane | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctene + HSiCl3 | Pt(0)-divinyltetramethyldisiloxane | 86–126 °C, 1–6 bar, 4.5–10.5 h | Up to 94 | Most efficient, industrially scalable |

| Hydrosilylation with chlorodimethylsilane | Fluorinated olefin + ClMe2SiH | Pt catalyst | Similar to above | Data limited | Requires careful control to avoid side reactions |

| Post-reaction neutralization | Ethanol + sodium ethoxide treatment | — | Ambient to 100 °C | >90 (purification step) | Enhances purity and yield |

Research Findings and Industrial Relevance

- The purity of the fluorinated olefin (iodine content) significantly influences the yield and selectivity of the hydrosilylation reaction. Lower iodine content correlates with higher yields (up to 94%).

- Catalyst loading and reaction pressure are critical parameters for optimizing conversion efficiency.

- The use of platinum-based catalysts remains essential for high regioselectivity and minimizing side products.

- The reaction is sensitive to moisture and oxygen, necessitating inert atmosphere conditions.

- The product, this compound, is commercially available with purity typically around 95%, used as a precursor in surface treatment and fluoropolymer synthesis.

Analyse Des Réactions Chimiques

1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form dimethyl- (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-octyl)-silanol.

Substitution: It can react with nucleophiles, such as alcohols and amines, to form corresponding substituted products.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include water, ammonium carbonate, sodium chloride, and diethyl ether . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Characteristics

PFODS is characterized by:

- Hydrophobicity : Its fluorinated structure imparts exceptional water-repellent properties.

- Oleophobicity : It resists oil and organic solvents, making it suitable for protective coatings.

- Thermal and Chemical Stability : PFODS maintains integrity under high temperatures and in chemically aggressive environments.

Surface Treatment

PFODS is extensively used as a surface treatment agent in several industries due to its ability to modify surface properties:

- Textile Industry : It imparts water and oil repellency to fabrics, enhancing performance in outdoor clothing and protective gear .

- Automotive Industry : PFODS is applied to automotive glass and body panels to improve visibility in adverse weather conditions and enhance paint adhesion .

- Electronics : The compound provides moisture protection for electronic devices, improving durability and reliability .

Biotechnology

In biotechnology, PFODS plays a crucial role in modifying surfaces for various applications:

- Functionalized Surfaces : PFODS can be used to create functionalized mesoporous thin films that support cell growth and inhibit microbial adhesion. These films are beneficial in tissue engineering and regenerative medicine .

- Drug Delivery Systems : By modifying surfaces of drug carriers with PFODS, researchers can improve the delivery efficiency of hydrophobic drugs through enhanced solubility and stability .

Materials Science

PFODS is utilized in the development of advanced materials with tailored properties:

- Nanotechnology : In micro- and nano-electromechanical systems (MEMS/NEMS), PFODS is employed to reduce stiction during device operation through gas-phase deposition techniques .

- Coatings for Construction Materials : It enhances the water repellency of concrete and glass, thereby improving durability against environmental factors .

Case Study 1: Textile Coating

In a study focusing on outdoor textiles, PFODS was applied as a coating agent. The treated fabrics exhibited a significant increase in water repellency compared to untreated samples. This enhancement was quantitatively measured using the spray test method, which demonstrated that treated fabrics maintained their hydrophobic properties even after multiple washes.

Case Study 2: Surface Modification for Cell Growth

Research involving the use of PFODS-functionalized mesoporous silica thin films showed improved adhesion and proliferation of osteoblast-like cells. The functionalized surfaces promoted cell differentiation more effectively than non-functionalized controls, indicating the potential of PFODS in biomedical applications .

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Textile Industry | Water/oil repellency for outdoor gear | Enhanced durability and performance |

| Automotive Industry | Coating for glass and body panels | Improved visibility and corrosion resistance |

| Electronics | Surface treatment for moisture protection | Increased reliability of components |

| Biotechnology | Functionalized surfaces for cell growth | Enhanced cell adhesion and differentiation |

| Materials Science | MEMS/NEMS applications | Reduced stiction during operation |

Mécanisme D'action

The mechanism by which 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane exerts its effects is primarily based on its ability to form a hydrophobic layer on surfaces. This layer is created through the formation of strong carbon-fluorine bonds, which repel water and other polar substances . The compound’s molecular structure allows it to interact with various substrates, forming a stable and durable coating that provides long-lasting protection.

Comparaison Avec Des Composés Similaires

Physical Properties :

- logP (octanol/water): 6.559 , indicating extreme hydrophobicity.

- Boiling point : ~76°C at 12 mmHg (1.6 kPa) .

- Density : 1.461 g/mL at 25°C .

Comparison with Similar Fluorinated Silanes

Fluorinated silanes vary in chain length, reactive groups, and fluorine content. Below is a detailed comparison:

Structural and Functional Differences

Reactivity and Surface Energy

- Chlorosilane Groups: Dimethylchlorosilanes (e.g., target compound) have one reactive Cl atom, enabling monolayer formation . Trichlorosilanes (e.g., Perfluorooctyl-trichlorosilane) undergo hydrolysis to form siloxane networks, ideal for stable coatings but requiring precise humidity control .

- Fluorocarbon Chain Length :

Surface Modification Efficiency

Activité Biologique

1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane (FODS) is a fluorinated silane compound primarily used for surface modification due to its unique properties, including hydrophobicity and chemical stability. This article explores the biological activity of FODS, focusing on its applications in biocompatibility, antimicrobial properties, and interactions with biological systems.

FODS has the molecular formula and a molecular weight of 440.71 g/mol. It is characterized by a perfluorinated octyl chain that imparts significant hydrophobic characteristics to surfaces treated with it. The boiling point ranges from 189°C to 191°C, and it has a density of 1.461 g/cm³ .

Biological Activity Overview

The biological activity of FODS can be categorized into several key areas:

-

Surface Modification and Biocompatibility

- FODS is extensively used to create superhydrophobic surfaces that are biocompatible. Studies have shown that surfaces treated with FODS exhibit reduced protein adsorption and cell adhesion, which can be beneficial in applications such as biomedical implants and devices .

- The hydrophobic nature of FODS-treated surfaces can inhibit bacterial adhesion, thus reducing the risk of biofilm formation on medical devices .

-

Antimicrobial Properties

- Research indicates that FODS-modified surfaces can display antimicrobial activity. For instance, films created with FODS have been shown to reduce bacterial colonization significantly compared to untreated surfaces. This property is attributed to the low surface energy and high water contact angle (often exceeding 120°), which deters microbial attachment .

- In vitro studies have demonstrated that FODS-treated materials can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, making them suitable for applications in coatings for surgical instruments and implants .

-

Cell Interactions

- The interaction between FODS-treated surfaces and mammalian cells has been investigated using various cell lines. Results indicate that while FODS can reduce non-specific cell adhesion, it also allows for controlled cell attachment when combined with bioactive molecules .

- For example, when mesoporous silica films functionalized with FODS were tested against osteoblast-like cells (MC3T3-E1), they showed enhanced cell proliferation and differentiation when bioactive ions were incorporated into the matrix .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of FODS-functionalized titanium implants in vivo. The results showed a significant reduction in bacterial load around the implants compared to controls over a period of four weeks. The authors concluded that FODS treatment effectively prevents infection in surgical settings .

Case Study 2: Biocompatibility Assessment

In another study assessing biocompatibility, mesoporous silica films modified with FODS were implanted in animal models. Histological analysis revealed minimal inflammatory response and good integration with surrounding tissues after six weeks, indicating favorable biocompatibility for potential use in biomedical applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 440.71 g/mol |

| Boiling Point | 189-191 °C |

| Density | 1.461 g/cm³ |

| Contact Angle (Water) | >120° |

| Study | Findings |

|---|---|

| Antimicrobial Efficacy | Reduced bacterial colonization on treated surfaces |

| Biocompatibility Assessment | Minimal inflammation; good tissue integration |

Q & A

Basic Research Questions

Q. What are the standard methods for characterizing the purity and structure of 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the fluorinated chain structure and dimethylchlorosilane group integrity.

- Gas Chromatography (GC) : Assess purity (>97%) by comparing retention times against certified standards .

- Mass Spectrometry (MS) : Validate molecular weight (440.7041 g/mol) and fragmentation patterns .

Q. How should this compound be stored to prevent hydrolysis or degradation?

- Best Practices :

- Store under inert gas (argon/nitrogen) in airtight containers to avoid moisture exposure.

- Maintain temperatures below 25°C; refrigerate if long-term storage (>6 months) is required.

- Use desiccants (e.g., molecular sieves) in storage vials to absorb residual moisture .

Q. What are the critical physical properties relevant to experimental design?

- Key Properties :

| Property | Value | Source |

|---|---|---|

| Density (25°C) | 1.461 g/mL | |

| Boiling Point (12 mmHg) | 76°C | |

| Vapor Pressure | Not reported; assume low volatility |

- Application Notes : Low boiling point necessitates vacuum distillation for purification. High density impacts solvent selection for liquid-phase reactions .

Advanced Research Questions

Q. How does surface deposition method (gas vs. liquid phase) affect the hydrophobicity of coatings using this compound?

- Experimental Insights :

- Gas-Phase Deposition : Forms nanoscale roughness (Ra ≈ 35 nm via AFM) and hierarchical structures, achieving water contact angles (WCA) >150° and sliding angles <3° due to minimized adhesive forces .

- Liquid-Phase Deposition : Yields similar WCA (>150°) but higher sliding angles (~20°) due to incomplete substrate penetration and thicker modifier layers .

- Optimization Strategy : Combine gas-phase deposition with microstructured substrates (e.g., alumina nanoparticles) to enhance mechanical durability .

Q. What analytical techniques resolve contradictions in reported surface roughness data for silane-modified surfaces?

- Conflict Resolution :

- Atomic Force Microscopy (AFM) : Quantify Ra (average roughness) and Rq (root mean square) over 5x5 µm areas. Cross-validate with profilometry for macro-scale consistency .

- X-ray Photoelectron Spectroscopy (XPS) : Confirm fluorine content (F1s peaks at ~689 eV) to distinguish between silane coverage and contamination .

- Case Study : Liquid-phase deposition may artificially inflate roughness due to solvent-induced substrate swelling; solvent-free gas-phase methods provide more reliable data .

Q. How does this compound interact with polymeric substrates (e.g., PDMS) in microfluidic applications?

- Mechanistic Analysis :

- Covalent Bonding : Chlorosilane reacts with hydroxyl groups on plasma-treated PDMS, forming stable Si-O-Si linkages.

- Fluorinated Chain Orientation : Perfluorinated chains align perpendicular to the surface, reducing surface energy (≈10–15 mN/m) and preventing non-specific adsorption .

Q. What are the implications of trace moisture during synthesis or application?

- Reaction Interference :

- Hydrolysis of chlorosilane generates HCl, leading to:

- Reduced grafting efficiency (<50% in humid environments).

- Formation of silanol (Si-OH) byproducts, detectable via FTIR (broad peak ~3200–3600 cm) .

Methodological Tables

Table 1 : Comparison of Deposition Methods for Hydrophobic Coatings

| Parameter | Gas-Phase Deposition | Liquid-Phase Deposition |

|---|---|---|

| WCA | 152° ± 2° | 150° ± 3° |

| Sliding Angle | 3° ± 1° | 20° ± 5° |

| Roughness (Ra) | 35 nm | 25 nm |

| Fluorine Coverage | 95% (XPS) | 80% (XPS) |

| Reference |

Table 2 : Critical Safety and Handling Data

| Parameter | Value | Source |

|---|---|---|

| Hazard Statements (GHS) | H314 (Skin corrosion) | |

| Storage Temperature | <25°C (ambient) | |

| Incompatible Materials | Water, oxidizers, strong bases |

Key Recommendations

- Synthesis : Prioritize anhydrous conditions and real-time monitoring (e.g., IR spectroscopy) to track hydrolysis .

- Surface Modification : Use gas-phase deposition for applications requiring low adhesion (e.g., self-cleaning surfaces) .

- Data Validation : Cross-check AFM roughness data with XPS elemental analysis to distinguish structural vs. chemical artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.